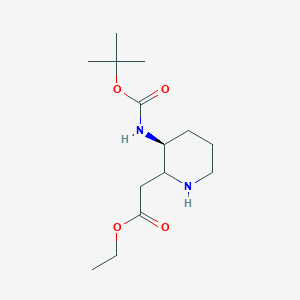
Ethyl 2-((3S)-3-((tert-butoxycarbonyl)amino)piperidin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((3S)-3-((tert-butoxycarbonyl)amino)piperidin-2-yl)acetate is a complex organic compound that features a piperidine ring substituted with an ethyl ester and a tert-butoxycarbonyl (Boc) protected amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((3S)-3-((tert-butoxycarbonyl)amino)piperidin-2-yl)acetate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Esterification: The ethyl ester group is introduced through an esterification reaction, typically using ethanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((3S)-3-((tert-butoxycarbonyl)amino)piperidin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Ethyl 2-((3S)-3-((tert-butoxycarbonyl)amino)piperidin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-((3S)-3-((tert-butoxycarbonyl)amino)piperidin-2-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The Boc-protected amine group can be deprotected under acidic conditions, revealing the free amine which can then participate in various biochemical pathways. The piperidine ring structure may also play a role in its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Ethyl 2-((3S)-3-((tert-butoxycarbonyl)amino)piperidin-2-yl)acetate can be compared with other similar compounds such as:
Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-2-yl)thiazole-4-carboxylate: This compound features a thiazole ring in addition to the piperidine and Boc-protected amine groups.
(2R)-[(tert-butoxycarbonyl)amino][(2R)-piperidin-2-yl]ethanoic acid: This compound has a similar piperidine and Boc-protected amine structure but differs in the presence of an ethanoic acid group instead of an ethyl ester.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H26N2O4 |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
ethyl 2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-2-yl]acetate |
InChI |
InChI=1S/C14H26N2O4/c1-5-19-12(17)9-11-10(7-6-8-15-11)16-13(18)20-14(2,3)4/h10-11,15H,5-9H2,1-4H3,(H,16,18)/t10-,11?/m0/s1 |
InChI Key |
JWIFFLUEVLMGJF-VUWPPUDQSA-N |
Isomeric SMILES |
CCOC(=O)CC1[C@H](CCCN1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)CC1C(CCCN1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















